![molecular formula C15H19BrN2O3 B2661705 Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1955492-82-6](/img/structure/B2661705.png)
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
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Description
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, also known as Boc-3-bromomethylphenylalanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.
Scientific Research Applications
Chemical Structure and Properties
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is a compound with significant relevance in scientific research, particularly in the synthesis and study of various chemical structures and reactivity patterns. For instance, research on compounds like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate highlights the intricate configurations and hydrogen bonding critical in understanding the chemical behavior of similar tert-butyl oxopiperazine derivatives (Kolter et al., 1996).
Synthesis and Reactivity
The synthesis pathways for tert-butyl oxopiperazine derivatives are diverse and underscore the compound's utility in creating potent intermediates for further chemical exploration. For example, efficient synthesis approaches have been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting methodologies that could be adapted for the synthesis of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, providing insights into the potential industrial scale-up due to the simplicity and high yields of these methods (Chen Xin-zhi, 2011).
Application in Catalysis and Molecular Interaction
Research into monomeric arylpalladium(II) halide complexes demonstrates the role of tert-butyl groups in stabilizing molecular structures through agostic interactions, a principle that can extend to the study of tert-butyl oxopiperazine derivatives in catalytic processes and the formation of complex molecular architectures (Stambuli et al., 2002).
Mimetics and Biological Analogues
The chemical framework of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate offers a scaffold for developing peptidic alpha-helix mimetics, as seen in the synthesis of 1,4-dipiperazino benzenes. These structures showcase the potential for creating bioactive molecules that mimic natural biological processes, providing a foundation for novel therapeutic agents (Maity & König, 2008).
Novelty in Synthetic Organic Chemistry
The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions, exemplifies the innovative applications of tert-butyl oxopiperazine derivatives. These reactions facilitate the synthesis of complex organic molecules, contributing to advances in medicinal chemistry and materials science (Jasch et al., 2012).
properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-8-7-17-13(19)12(18)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCJMUNEVALQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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